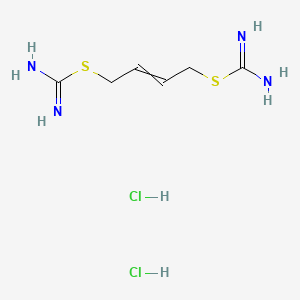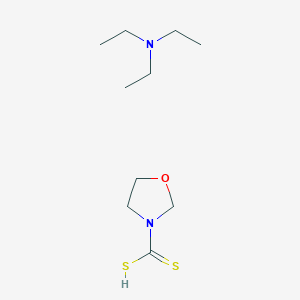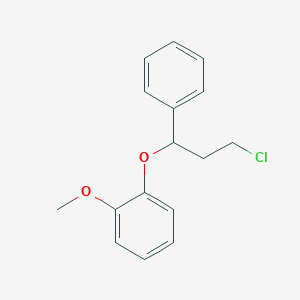
Benzenamine, 3-bromo-N-(1-phenylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-bromo-N-(1-phenylethylidene)- is an organic compound with the molecular formula C14H12BrN It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-bromo group and an N-(1-phenylethylidene) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-bromo-N-(1-phenylethylidene)- typically involves the reaction of 3-bromoaniline with 1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 3-bromo-N-(1-phenylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 3-bromo-N-(1-phenylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 3-bromo-N-(1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The exact mechanism can vary based on the context of its application and the specific biological or chemical system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 3-bromo-: A simpler derivative with only a bromine substitution.
N-(1-Phenylethylidene)benzenamine: Lacks the bromine substitution.
3-Bromoaniline: Contains only the bromine substitution without the N-(1-phenylethylidene) group.
Uniqueness
Benzenamine, 3-bromo-N-(1-phenylethylidene)- is unique due to the presence of both the bromine and N-(1-phenylethylidene) groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the simpler derivatives.
Eigenschaften
CAS-Nummer |
57826-32-1 |
|---|---|
Molekularformel |
C14H12BrN |
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
N-(3-bromophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12BrN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-10H,1H3 |
InChI-Schlüssel |
CUAMSPSCLWAQOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC(=CC=C1)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)






![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)

![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
